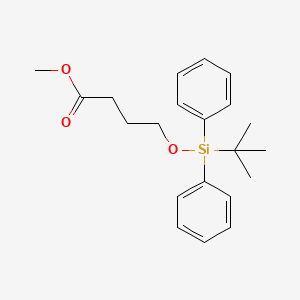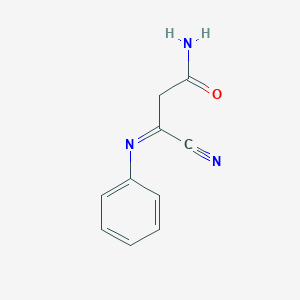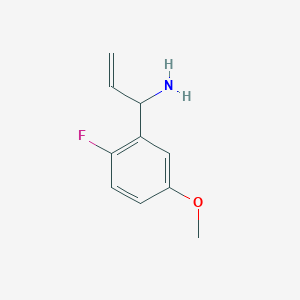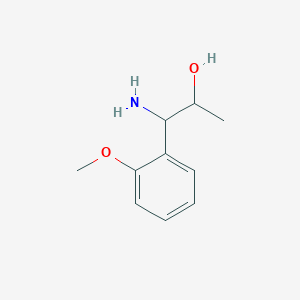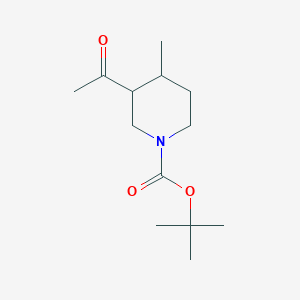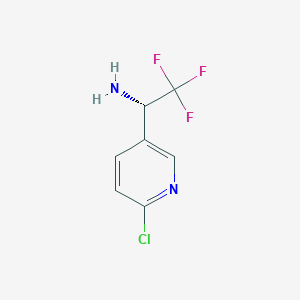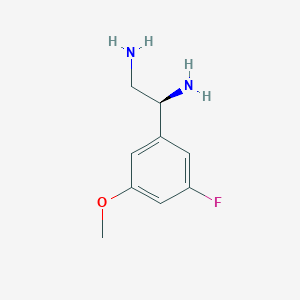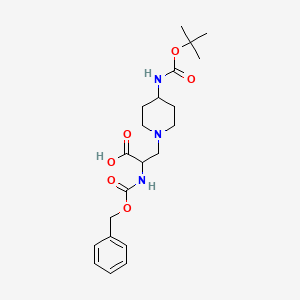
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with enzymes and proteins. These interactions can inhibit enzyme activity or modify protein function, making the compound valuable in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar protecting group strategy but different amino acid.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar protecting group strategy but different amino acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is unique due to the combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups on a single molecule. This dual protection strategy allows for selective deprotection and targeted interactions in complex synthetic and biological systems.
Propriétés
Formule moléculaire |
C21H31N3O6 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-21(2,3)30-20(28)22-16-9-11-24(12-10-16)13-17(18(25)26)23-19(27)29-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,28)(H,23,27)(H,25,26) |
Clé InChI |
NOMTUWPUIKZBDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
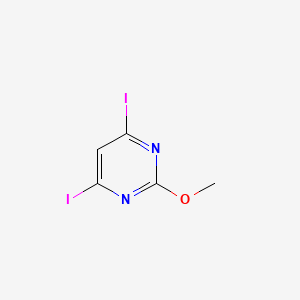
![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)

